1,4,5,8-Tetrabromonaphthalene

X-ray crystallography steric strain chirality

1,4,5,8-Tetrabromonaphthalene (C10H4Br4, MW 443.75 g/mol) is a peri-substituted polybrominated naphthalene derivative featuring four bromine atoms at the 1, 4, 5, and 8 positions. This unique substitution pattern forces the naphthalene core into a twisted, chiral conformation (D2 point group) due to steric repulsion between the bulky peri-bromine atoms, with an average intramolecular Br···Br contact distance of 3.209 Å.

Molecular Formula C10H4Br4
Molecular Weight 443.75 g/mol
CAS No. 6596-45-8
Cat. No. B3277424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8-Tetrabromonaphthalene
CAS6596-45-8
Molecular FormulaC10H4Br4
Molecular Weight443.75 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br
InChIInChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H
InChIKeyIEYHNZUNBWXWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,8-Tetrabromonaphthalene (CAS 6596-45-8): A Sterically Crowded, Chiral Building Block for Advanced Materials and Nanoribbon Synthesis


1,4,5,8-Tetrabromonaphthalene (C10H4Br4, MW 443.75 g/mol) is a peri-substituted polybrominated naphthalene derivative featuring four bromine atoms at the 1, 4, 5, and 8 positions. This unique substitution pattern forces the naphthalene core into a twisted, chiral conformation (D2 point group) due to steric repulsion between the bulky peri-bromine atoms, with an average intramolecular Br···Br contact distance of 3.209 Å [1]. Unlike its planar isomers (e.g., 1,3,5,7-tetrabromonaphthalene) or the less sterically hindered 1,8-dibromonaphthalene, this compound exhibits distinct reactivity, structural properties, and a demonstrated capability as a molecular precursor for bottom-up synthesis of atomically precise graphene nanoribbons on metal surfaces [2].

Why 1,4,5,8-Tetrabromonaphthalene Cannot Be Simply Replaced by Other Bromonaphthalene Isomers in Critical Research Applications


Generic substitution among tetrabromonaphthalene isomers or less brominated analogs often leads to failure in structure-sensitive applications due to profound differences in molecular geometry and reactivity. The four peri-bromine atoms in 1,4,5,8-tetrabromonaphthalene impose a steric congestion that is absent in isomers like 2,3,6,7-tetrabromonaphthalene or the more stable 1,3,5,7-tetrabromonaphthalene. This congestion dictates a twisted, chiral ground-state conformation [1] and enables a unique acid-induced halogen dance rearrangement to the 1,3,5,7-isomer, a reactivity pathway unavailable to non-peri-substituted analogs [2]. Consequently, in on-surface synthesis protocols for graphene nanoribbons, the specific C–Br bond geometry and sequential dehalogenation pathway of 1,4,5,8-tetrabromonaphthalene are what determine the formation of 5-AGNR products; other precursors would yield different architectures or fail to polymerize controllably [3]. The following quantitative evidence details these differentiation dimensions.

Quantitative Differentiation Evidence for 1,4,5,8-Tetrabromonaphthalene vs. Closest Analogs


Sterically Induced Molecular Twist: Quantitative Structural Comparison with Unstrained Tetrabromonaphthalenes

1,4,5,8-Tetrabromonaphthalene adopts a twisted, chiral conformation (D2 point group) in the solid state due to the steric repulsion of its four peri-bromine atoms. The intramolecular Br···Br contact distance averages 3.209 Å, which is significantly shorter than the sum of van der Waals radii for bromine (~3.7 Å), confirming substantial steric congestion [1]. In contrast, 1,3,5,7-tetrabromonaphthalene, where bromine atoms occupy non-peri positions, crystallizes as a planar molecule with no such short Br···Br contacts [2]. This fundamental geometric difference means only the 1,4,5,8-isomer exhibits inherent chirality and a strained ground state, which directly affects its reactivity and packing.

X-ray crystallography steric strain chirality peri-substitution

Acid-Induced Halogen Dance Reactivity: Divergent Isomerization Pathway Compared to 1,8-Dibromonaphthalene

Under treatment with trifluoromethanesulfonic acid, 1,4,5,8-tetrabromonaphthalene undergoes a stepwise 1,2-rearrangement (halogen dance) to furnish 1,3,5,7-tetrabromonaphthalene as the final product [1]. This represents a distinct reactivity profile compared to its closest analog, 1,8-dibromonaphthalene, which under identical conditions rearranges to 1,7-dibromonaphthalene. The tetrabromo derivative's double rearrangement capability, proceeding through a bromonium transition state as indicated by DFT calculations, highlights the enabling role of the additional peri-bromine atoms in directing the cascade.

halogen dance reaction isomerization peri-substitution reaction mechanism

Atomic Precision in Bottom-Up Graphene Nanoribbon Synthesis: 5-AGNR Formation vs. Alternative Precursors

1,4,5,8-Tetrabromonaphthalene serves as the molecular precursor for the on-surface synthesis of the narrowest armchair graphene nanoribbon (5-AGNR) on Au(111) [1]. The resulting 5-AGNR exhibits a measured band gap of Δ = 2.8 ± 0.1 eV on the Au(111) surface, as determined by scanning tunneling spectroscopy [1]. This application is critically dependent on the specific 1,4,5,8-substitution pattern, as the sequential dehalogenation and subsequent C–C coupling are geometrically programmed to yield the 5-carbon-wide ribbon. Precursors like 2,3,6,7-tetrabromonaphthalene or mixed bromo-iodo analogs would generate different coupling architectures or require different reaction conditions, failing to produce the same atomically precise 5-AGNR.

on-surface synthesis graphene nanoribbon 5-AGNR STM band gap

Physical Property Benchmarks vs. Naphthalene and 1,8-Dibromonaphthalene

1,4,5,8-Tetrabromonaphthalene exhibits a melting point of approximately 145 °C and a predicted boiling point of 409.3 ± 40.0 °C, with a density of about 2.4 g/cm³ . These values reflect the significant increase in molecular weight and halogen content compared to the parent naphthalene (mp ~80 °C, bp 218 °C). When compared to the less brominated 1,8-dibromonaphthalene (mp ~177 °C, density ~1.7 g/cm³) , the tetrabromo derivative has a lower melting point, likely due to its twisted structure hindering efficient crystal packing despite a higher molecular weight.

melting point density boiling point physicochemical properties

High-Impact Application Scenarios for 1,4,5,8-Tetrabromonaphthalene Based on Quantified Differentiation Evidence


Synthesis of 1,3,5,7-Tetrabromonaphthalene via Acid-Induced Halogen Dance

The chemo- and regioselective acid-catalyzed isomerization of 1,4,5,8-tetrabromonaphthalene to 1,3,5,7-tetrabromonaphthalene, as documented under "Halogen Dance Reactivity," provides a direct synthetic entry to the 1,3,5,7-isomer [1]. This is a critical enabling step for laboratories needing the non-strained isomer for further functionalization (e.g., cross-coupling to produce extended π-systems), as the 1,3,5,7-isomer is not commercially available at scale.

Molecular Precursor for On-Surface Synthesis of 5-Atom-Wide Armchair Graphene Nanoribbons (5-AGNR)

For research teams engaged in bottom-up fabrication of graphene nanostructures, 1,4,5,8-tetrabromonaphthalene is the established precursor for generating 5-AGNR on Au(111) surfaces, yielding ribbons with an experimentally measured band gap of 2.8 ± 0.1 eV [2]. This scenario leverages the unique sequential dehalogenation pathway enabled by the 1,4,5,8-peri-substitution pattern.

Development of Chiral, Sterically Crowded Ligands or Functional Materials

The inherent chirality (D2 point group) stemming from the twisted naphthalene core, induced by the intramolecular Br···Br steric repulsion of 3.209 Å [3], makes 1,4,5,8-tetrabromonaphthalene a valuable scaffold for constructing atropisomeric ligands or chiral materials. Researchers can exploit this built-in axial chirality for asymmetric synthesis or chiroptical applications, a property absent in planar bromonaphthalene isomers.

Synthesis of Silole and Disilacyclooctaene Derivatives via On-Surface Coupling

Recent advances in on-surface organosilicon chemistry have extended the use of 1,4,5,8-tetrabromonaphthalene as a precursor for silole derivatives and graphene nanoribbons containing eight-membered sila-cyclic rings on Au(111) [4]. This emerging application capitalizes on the same geometrically programmed dehalogenative coupling that enables 5-AGNR formation but incorporates silicon atoms, opening routes to novel silicon-containing conjugated materials.

Quote Request

Request a Quote for 1,4,5,8-Tetrabromonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.